molecular formula C19H24ClNO B3080951 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride CAS No. 1093653-14-5

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B3080951
CAS No.: 1093653-14-5
M. Wt: 317.9 g/mol
InChI Key: OJAHMXNBNYNPGL-UHFFFAOYSA-N
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Description

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a benzylphenoxy group attached to the piperidine ring via a methylene linker. Piperidine derivatives are often explored for their neuropharmacological properties, such as AChE inhibition, which is critical in treating neurodegenerative disorders like Alzheimer’s disease .

Properties

IUPAC Name

4-[(2-benzylphenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-16(7-3-1)14-18-8-4-5-9-19(18)21-15-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAHMXNBNYNPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093653-14-5
Record name Piperidine, 4-[[2-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093653-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-benzylphenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the benzyl group and the piperidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce benzyl alcohol or piperidine derivatives.

Scientific Research Applications

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride with similar compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
4-[(2-Benzylphenoxy)methyl]piperidine HCl C₁₉H₂₂ClNO₂ 2-Benzylphenoxy, methylene linker 327.84 Benzyl group may enhance lipophilicity and CNS penetration
1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine HCl (E2020/Donepezil) C₂₄H₂₉NO₃•HCl 5,6-Dimethoxyindanone, rigid indanone core 415.95 High AChE selectivity (IC₅₀ = 5.7 nM); 1250× selectivity over BuChE
4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl C₂₀H₂₃Cl₂NO Chloro substitution, ethyl linker 366.32 Increased halogenation may alter metabolic stability
4-[(2-Methylphenoxy)methyl]piperidine HCl C₁₃H₁₈ClNO Methylphenoxy group 247.74 Reduced steric bulk compared to benzyl derivatives; potential for higher solubility
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl C₁₂H₁₆Cl₂FN Chloro-fluoro substitution 280.17 Electron-withdrawing groups may influence receptor binding

Pharmacological Activity

  • E2020 (Donepezil): A clinically approved AChE inhibitor, E2020’s rigid indanone core and dimethoxy groups optimize binding to AChE’s catalytic site. Its IC₅₀ of 5.7 nM and prolonged in vivo activity (vs. physostigmine) highlight the importance of structural rigidity and methoxy substitutions .
  • 4-[(2-Benzylphenoxy)methyl]piperidine HCl: While direct activity data are unavailable, the benzylphenoxy group’s bulkiness may reduce AChE affinity compared to E2020. However, its lipophilicity could enhance blood-brain barrier penetration .
  • Chlorinated Analogues: Compounds like 4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl may exhibit altered pharmacokinetics due to halogen-induced metabolic resistance, though this could increase environmental persistence .

Regulatory Status

  • E2020 (Donepezil) : Approved globally for Alzheimer’s treatment, complying with FDA, EMA, and other regulatory standards .
  • Research Compounds: 4-[(2-Benzylphenoxy)methyl]piperidine HCl and analogues are likely subject to regulations like the New Chemical Substance Environmental Management Act (China) and OECD guidelines, requiring rigorous safety assessments before clinical use .

Biological Activity

Overview

4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a benzylphenoxy group. Its molecular formula is C19H24ClNO, and it is primarily studied for its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzylphenol with piperidine in the presence of a suitable base, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid. This process can be optimized for yield and purity through techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. It can modulate various biochemical pathways by binding to these targets, which may lead to alterations in cellular processes. The exact mechanisms remain an area of ongoing research, but preliminary studies suggest potential effects on neurotransmitter systems and cellular signaling pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Some studies have reported antimicrobial effects against various pathogens, suggesting its potential use in developing new antimicrobial agents.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those related to anxiety and depression, making it a candidate for further investigation in psychiatric disorders .
  • Cellular Processes : Initial findings suggest that it may affect cell proliferation and apoptosis, indicating possible applications in cancer research.

Research Findings

Several studies have focused on the pharmacological characterization of this compound:

  • Binding Affinity Studies : Research has demonstrated that this compound can bind selectively to certain receptors, which could be relevant for drug development targeting specific pathways .
  • Case Studies : A dissertation highlighted its effects on cellular signaling pathways associated with neuropeptide Y receptors, indicating its potential role as a modulator in neuropharmacology .
  • Comparative Analysis : When compared to similar compounds such as 4-benzylpiperidine and 2-benzylphenol, this compound showed distinct biological profiles due to the unique combination of functional groups present in its structure.

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various pathogens
NeuropharmacologicalPotential effects on anxiety and depression
Influence on Cellular ProcessesAffects cell proliferation and apoptosis
Receptor BindingSelective binding to neuropeptide Y receptors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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